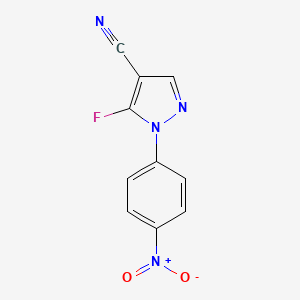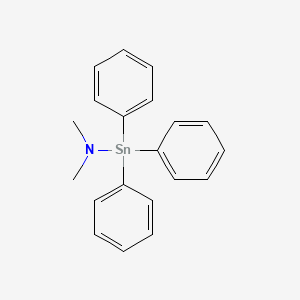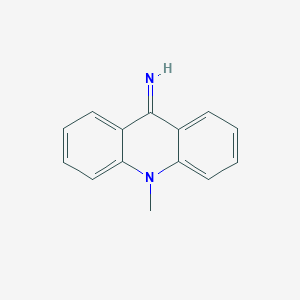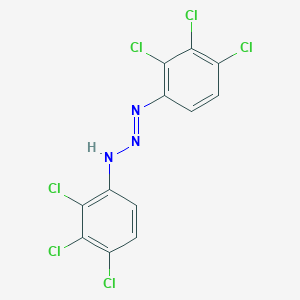
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is an organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,4-trichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2,3,4-trichloroaniline under basic conditions to yield the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations can enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- (1E)-1,3-Bis(2,4,5-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene
Comparison:
- Uniqueness: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity.
- Reactivity: The presence of chlorine atoms in different positions can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: Variations in the chlorine atom positions can lead to differences in the compound’s interaction with biological targets, potentially altering its efficacy and toxicity.
Eigenschaften
CAS-Nummer |
897-80-3 |
|---|---|
Molekularformel |
C12H5Cl6N3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
2,3,4-trichloro-N-[(2,3,4-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-3-7(11(17)9(5)15)19-21-20-8-4-2-6(14)10(16)12(8)18/h1-4H,(H,19,20) |
InChI-Schlüssel |
DYTDCKILJIWWNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1NN=NC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


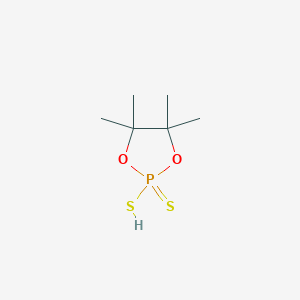
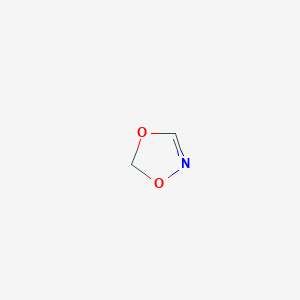
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
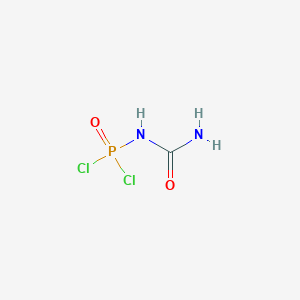

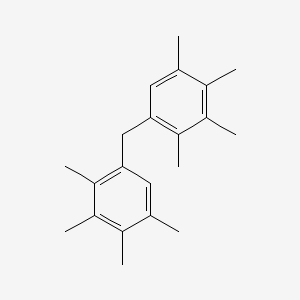
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
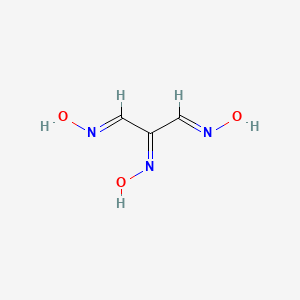
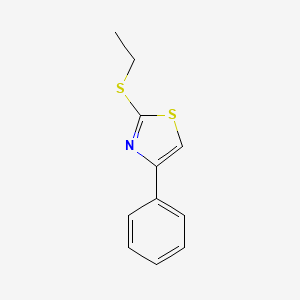
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
